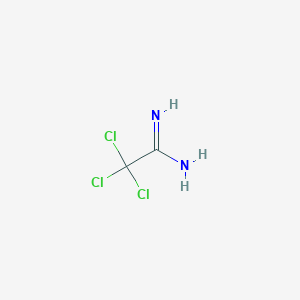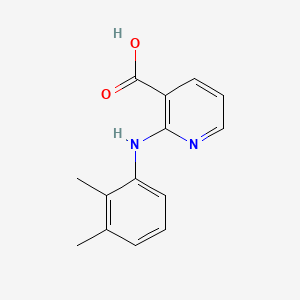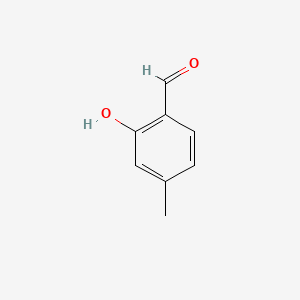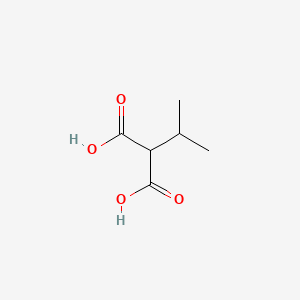
2,2,2-Trichloroethanimidamide
Übersicht
Beschreibung
2,2,2-Trichloroethanimidamide is a chemical compound that is part of a broader class of trichloroethyl-containing compounds. These compounds are characterized by the presence of a trichloroethyl group attached to various functional groups, which can significantly influence their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of compounds related to 2,2,2-trichloroethanimidamide, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, involves cyclocondensation reactions between guanidinobenzimidazole and heteroaromatic aldehydes . These reactions typically yield hydrochloride salts of the target compounds, which can be further characterized by spectroscopic methods and X-ray crystallography.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,2,2-trichloroethoxysulfonamide, has been determined using X-ray diffraction data and corroborated by computational methods like ab initio (MP2) and DFT calculations . These studies reveal the presence of different molecular conformers in the crystal lattice, which can differ in the orientation of functional groups like the sulfonamide group.
Chemical Reactions Analysis
Compounds with trichloroethyl groups can undergo various chemical reactions. For instance, the elimination reaction of 1,1,2,2-tetrachloroethane to form 1,1,2-trichloroethene is an example of an abiotic transformation that can occur under aqueous conditions . This reaction is second order overall and is influenced by factors such as pH and temperature.
Physical and Chemical Properties Analysis
The physical and chemical properties of trichloroethyl-containing compounds are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding and other non-covalent interactions can affect the stability and conformation of these molecules in the solid state, as observed in N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides . Additionally, the vibrational properties of these compounds can be studied using infrared and Raman spectroscopy, providing insights into their molecular vibrations and thermal behavior .
Wissenschaftliche Forschungsanwendungen
Synthesis of Functional Derivatives
2,2,2-Trichloroethanimidamide demonstrates potential as a scaffold in the synthesis of aza-heterocycles and ligands for complex formation, often used as functional derivatives in various fields including anticancer and antidiabetic activities, as well as antihypertensive and antiparasitic agents. The synthesis of new derivatives is a significant research area due to the diverse applications of these compounds (Povidaichik et al., 2022).
Derivatives in Gas Chromatography
Trichloroethyl esters, derivatives of 2,2,2-trichloroethanol, have been studied for use in gas chromatography with electron capture detection. These esters show promise in the chromatographic development and separation of compounds, contributing to advancements in analytical chemistry (Smith & Tsai, 1971).
Solvent Applications
2,2,2-Trichloroethanol, a related compound, has been used as a solvent for myelin in the study of the central and peripheral nervous systems. Its ability to form stable, clear solutions with myelin makes it a valuable tool in neurobiological research (Wolfgram & Myers, 1975).
Protein Quantification and Visualization
In biochemistry, 2,2,2-Trichloroethanol is instrumental in the fluorescent visualization of proteins following electrophoresis and for protein quantification assays. This application is significant for studying protein structure and function in molecular biology (Chopra et al., 2019).
Safety And Hazards
The safety data sheet for 2,2,2-Trichloroethanimidamide indicates that it should be used only for research and development under the supervision of a technically qualified individual . It is advised to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought .
Eigenschaften
IUPAC Name |
2,2,2-trichloroethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3N2/c3-2(4,5)1(6)7/h(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKHRICFMSYVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(Cl)(Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275341 | |
| Record name | 2,2,2-trichloroethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethanimidamide | |
CAS RN |
2533-68-8 | |
| Record name | 2,2,2-trichloroethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















